molecular formula C12H8N2O B14002936 Benzo[f][1,7]naphthyridine, 4-oxide CAS No. 61564-13-4

Benzo[f][1,7]naphthyridine, 4-oxide

Cat. No.: B14002936
CAS No.: 61564-13-4
M. Wt: 196.20 g/mol
InChI Key: VYTXRXYYLOKFDN-UHFFFAOYSA-N
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Description

Benzo[f][1,7]naphthyridine, 4-oxide is a heterocyclic compound that belongs to the family of naphthyridines These compounds are characterized by their fused pyridine rings, which contribute to their unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzo[f][1,7]naphthyridine, 4-oxide can be achieved through several methods. One common approach involves the reaction of 4-chlorobenzo[c][1,7]naphthyridine with excess amines . Another method includes the use of a cascade process involving Ugi-3CR/intramolecular aza-Diels-Alder cycloaddition/aromatization . This process involves the reaction of tri-functional dienophile-containing ester-anilines, substituted benzaldehydes, and chain-ring tautomerizable 2-isocyano-1-morpholino-3-phenylpropan-1-one under mild conditions.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. These methods may include the use of microwave-assisted synthesis to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of benzo[f][1,7]naphthyridine, 4-oxide involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes, such as protein kinase CK2, which is relevant for cancer therapy . Additionally, it can interact with DNA and other cellular components, leading to its biological effects.

Comparison with Similar Compounds

Benzo[f][1,7]naphthyridine, 4-oxide can be compared with other similar compounds, such as benzo[c][1,5]naphthyridine and benzo[h][1,6]naphthyridine . These compounds share similar structural features but differ in their chemical reactivity and biological properties. For example, benzo[h][1,6]naphthyridine derivatives exhibit anti-Alzheimer, anticancer, and antimalarial activities , while benzo[c][1,5]naphthyridine derivatives are known for their use in the synthesis of cyano derivatives .

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical structure and reactivity make it a valuable tool for researchers in chemistry, biology, and medicine. Continued research on this compound and its derivatives will likely lead to new discoveries and applications.

Properties

CAS No.

61564-13-4

Molecular Formula

C12H8N2O

Molecular Weight

196.20 g/mol

IUPAC Name

4-oxidobenzo[f][1,7]naphthyridin-4-ium

InChI

InChI=1S/C12H8N2O/c15-14-7-3-5-10-9-4-1-2-6-11(9)13-8-12(10)14/h1-8H

InChI Key

VYTXRXYYLOKFDN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=N2)[N+](=CC=C3)[O-]

Origin of Product

United States

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